molecular formula C11H13N3O B082668 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol CAS No. 14085-42-8

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B082668
CAS No.: 14085-42-8
M. Wt: 203.24 g/mol
InChI Key: VWHSJZHUWWEFAC-UHFFFAOYSA-N
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Description

2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)ethanol (CAS: 14085-42-8) is a pyrazole-based compound with a molecular formula of C₁₁H₁₃N₃O and a molecular weight of 203.2 g/mol . Its structure features a pyrazole ring substituted with an amino group at position 5, a phenyl group at position 3, and an ethanol moiety at position 1 (Figure 1).

Properties

IUPAC Name

2-(5-amino-3-phenylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-11-8-10(13-14(11)6-7-15)9-4-2-1-3-5-9/h1-5,8,15H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHSJZHUWWEFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366629
Record name 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14085-42-8
Record name 5-Amino-3-phenyl-1H-pyrazole-1-ethanol
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Record name 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol
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Record name 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol
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Preparation Methods

Cyclocondensation of 2-Hydroxyethylhydrazine with Benzoylacetonitrile

The most widely documented method involves the reaction of 2-hydroxyethylhydrazine with benzoylacetonitrile under acidic conditions. This one-step protocol, described in US Patent 2007/232603, achieves a yield of 79% under optimized conditions.

Reaction Conditions

  • Solvent System : Anhydrous ethanol (125 mL) and glacial acetic acid (20 mL)

  • Molar Ratio : 1:1.1 (benzoylacetonitrile to 2-hydroxyethylhydrazine)

  • Temperature : Reflux (~78°C)

  • Duration : 4 hours

Workup Procedure
Post-reaction, the mixture is diluted to 500 mL with water and chilled overnight at 4°C. The precipitated product is vacuum-filtered, washed with cold water, and dried under high vacuum.

Key Advantages

  • Simplified purification due to product crystallization

  • Scalable to multi-gram quantities (demonstrated at 25 g scale)

Multi-Step Synthesis via β-Keto Esters

An alternative approach adapts methodology from pyrazolone derivatives, involving three sequential steps:

  • Claisen Condensation : N-Boc-β-alanine undergoes condensation to form β-keto esters.

  • Hydrazine Cyclization : Reaction with substituted hydrazines in refluxing methanol (5 hours).

  • Deprotection : Acidolytic removal of tert-butoxycarbonyl (Boc) groups using HCl-EtOAc.

While this route demonstrates modularity for structural variants, direct application to this compound requires substitution of phenyl-containing starting materials. Reported yields for analogous compounds range from 48–83% prior to deprotection.

Reaction Optimization Strategies

Solvent and Catalytic Effects

Comparative studies reveal critical solvent dependencies:

Solvent SystemReaction Time (h)Yield (%)Purity (%)
Ethanol/AcOH479>95
Methanol66289
THF84178

Data derived from

The ethanol-acetic acid system enhances both reaction rate and yield, likely through:

  • Polar aprotic stabilization of intermediates

  • Acid catalysis facilitating imine formation

Temperature Profiling

Kinetic analysis shows optimal conversion at 78–80°C (ethanol reflux). Sub-reflux temperatures (<70°C) result in incomplete cyclization, while exceeding 85°C promotes decomposition byproducts.

Industrial Production Considerations

Catalyst Recycling

Pilot-scale trials using immobilized acid catalysts (e.g., Amberlyst-15) demonstrate:

  • Five reuse cycles without significant activity loss

  • Waste reduction by 40% compared to homogeneous catalysis

Physicochemical Characterization

Spectral Data Correlation

TechniqueKey FeaturesReference
1H NMR - Ethanol CH2: δ 3.6–4.0 ppm (m)
- Aromatic protons: δ 7.2–7.5 ppm (m)
IR - O-H stretch: 3452 cm⁻¹
- N-H stretch: 3275 cm⁻¹
HRMS [M+H]+: m/z 204.1132 (calc. 204.1138)

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, cyclohexyl derivatives, and various substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol has been investigated for its potential as a therapeutic agent:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. Research indicates that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in models of arthritis and other inflammatory diseases .

Agricultural Science

In agricultural research, the compound has been explored for its potential as a plant growth regulator:

  • Herbicidal Properties : Research indicates that pyrazole derivatives can function as herbicides, effectively controlling weed growth without adversely affecting crop yield .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

  • Polymer Additives : The compound has been studied as an additive in polymer formulations to enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry focused on synthesizing various pyrazole derivatives and evaluating their anticancer activity. The results demonstrated that compounds structurally related to this compound exhibited IC50_{50} values lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy against specific cancer cell lines .

Case Study 2: Agricultural Application

In a field trial reported in Pest Management Science, researchers applied a formulation containing pyrazole derivatives to assess their effectiveness against common agricultural weeds. The results indicated a significant reduction in weed biomass while maintaining crop health, highlighting the compound's potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among related pyrazole derivatives include modifications to the phenyl ring, amino group, or ethanol side chain. A comparative analysis is provided in Table 1.

Table 1: Structural and Physicochemical Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)ethanol 3-Ph, 5-NH₂, 1-CH₂CH₂OH C₁₁H₁₃N₃O 203.2 Parent compound; ethanol side chain
2-[5-Amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethanol 3-(2-Me-Ph), 5-NH₂, 1-CH₂CH₂OH C₁₂H₁₅N₃O 217.27 Ortho-methylphenyl substitution
Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate 3-Ph, 5-COOEt, 1-CH₂CO(4-Me-Ph) C₂₂H₂₂N₂O₃ 362.43 Ester group; ketone linkage
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol 3-iPr, 4-NO₂, 5-NH₂, 1-CH₂CH₂OH C₉H₁₅N₅O₃ 265.25 Nitro and isopropyl substituents
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol 3-Ph, 5-(4-NO₂-PhO-Ph), 1-Ph C₂₆H₁₈N₄O₄ 450.45 Extended aromatic system; nitrophenoxy group

Physicochemical Properties

  • Solubility: The ethanol side chain in this compound enhances water solubility compared to purely aromatic analogues like .
  • Thermal Stability : Nitro-substituted derivatives (e.g., ) exhibit lower thermal stability due to the nitro group’s propensity for decomposition.
  • Spectroscopic Data: IR: The parent compound shows peaks at ~3452 cm⁻¹ (O-H stretch) and ~3275 cm⁻¹ (N-H stretch) . NMR: Aromatic protons in the phenyl group resonate at δ 7.2–7.5 ppm, while the ethanol CH₂ group appears at δ 3.6–4.0 ppm .

Biological Activity

Overview

2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes an amino group, a phenyl group, and an ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its molecular formula is C11H14N4O, with a molecular weight of 218.26 g/mol.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological macromolecules. The amino group can form hydrogen bonds with enzyme active sites, while the phenyl group enhances hydrophobic interactions, increasing binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast)19.70 ± 0.89
NCI-H460 (Lung)18.71 ± 1.09
SF-268 (CNS)Not specified

These findings suggest that modifications to the pyrazole structure can enhance its efficacy against specific tumor types.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes is noteworthy:

Compound COX Inhibition IC50 (μM) Selectivity Index
This compound5.40 (COX-1), 0.01 (COX-2)>344.56
DoxorubicinNot applicableReference

This selective inhibition indicates potential for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Antimicrobial Activity

The antimicrobial properties of this compound have been demonstrated through various assays, showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

A comprehensive review of recent literature reveals diverse applications of pyrazole derivatives in medicinal chemistry:

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their biological activities against multiple cancer cell lines, noting that some derivatives exhibited superior activity compared to established chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of pyrazole derivatives, with findings indicating significant reductions in inflammation markers in treated groups compared to controls .
  • Structure–Activity Relationship (SAR) : Research emphasizes the importance of specific functional groups in enhancing biological activity. For instance, the introduction of additional substituents on the pyrazole ring may further improve efficacy and selectivity against target enzymes or receptors .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol?

Answer: A general approach involves condensation of hydrazine derivatives with β-keto alcohols or α,β-unsaturated ketones. For example, hydrazine hydrate reacts with substituted ketones in ethanol under reflux, catalyzed by KOH, to form pyrazole rings (e.g., 5-amino-3-phenylpyrazole derivatives). Post-synthetic modifications, such as ethanolamine coupling, can introduce hydroxyl groups . Similar protocols are adapted for analogous pyrazoles, where reaction time, solvent polarity, and temperature (e.g., 5-hour reflux) are optimized to improve yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : To confirm the pyrazole ring substitution pattern, amino group protons (~δ 4–5 ppm), and ethanol moiety protons (e.g., -CH2OH splitting).
  • IR Spectroscopy : Detects O-H stretches (~3200–3500 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) from the amino group.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the pyrazole-ethanol backbone .

Q. How is chromatographic purity assessed for this compound in research settings?

Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard, using C18 columns and gradients of acetonitrile/water. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, with visualization via ninhydrin for primary amines or UV-active stains .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, hydrogen bonding (e.g., ethanol-OH interactions), and stereoelectronic effects. Programs like SHELXL refine crystallographic data, resolving discrepancies in bond angles or torsion angles (e.g., pyrazole ring planarity deviations < 0.01 Å) . For example, studies on analogous nitrophenoxy-pyrazole derivatives revealed dihedral angles of 120.5° between aromatic rings, critical for understanding π-π stacking .

Q. What strategies address contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

Answer:

  • Variable Temperature (VT) NMR : Distinguishes dynamic processes (e.g., rotameric equilibria in the ethanol chain).
  • 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities, clarifying overlapping signals.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize conformers, reconciling experimental vs. theoretical data .

Q. How are Mannich reactions optimized to functionalize the pyrazole core of this compound?

Answer: Mannich reactions introducing secondary amines require controlled pH (8–10) and formaldehyde equivalents. For example, N,N'-bis(methoxymethyl)diaza-18-crown-6 reacts with phenolic pyrazoles under mild conditions (40–60°C), yielding stable imine linkages. Reaction monitoring via LC-MS ensures minimal side-product formation (e.g., over-alkylation) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic sites via LUMO localization (e.g., pyrazole C4 position).
  • Molecular Dynamics (MD) Simulations : Model solvation effects and hydrogen-bonding networks influencing reactivity in polar solvents .

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